molecular formula C11H21NOS B13288014 1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol

1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol

Cat. No.: B13288014
M. Wt: 215.36 g/mol
InChI Key: CPCGYRWTUXURTJ-UHFFFAOYSA-N
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Description

1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol is a chemical compound with the molecular formula C₁₁H₂₁NOS and a molecular weight of 215.36 g/mol . This compound is characterized by the presence of a thiolane ring, an amino group, and a cyclohexanol moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol typically involves the reaction of thiolan-3-ylamine with cyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The thiolane ring and amino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol is unique due to the specific positioning of the thiolane ring and amino group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

1-[(thiolan-3-ylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C11H21NOS/c13-11(5-2-1-3-6-11)9-12-10-4-7-14-8-10/h10,12-13H,1-9H2

InChI Key

CPCGYRWTUXURTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC2CCSC2)O

Origin of Product

United States

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